N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-methoxyphenyl)oxalamide

Description

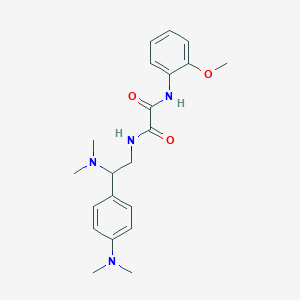

This compound is a substituted oxalamide derivative characterized by dual dimethylamino groups on the ethyl linker and a 2-methoxyphenyl substituent.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3/c1-24(2)16-12-10-15(11-13-16)18(25(3)4)14-22-20(26)21(27)23-17-8-6-7-9-19(17)28-5/h6-13,18H,14H2,1-5H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEFMNVBMFIVBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2OC)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C21H28N4O3

- Molecular Weight : 384.5 g/mol

- CAS Number : 899728-92-8

The compound features several functional groups, including dimethylamino and oxalamide moieties, which are critical for its biological interactions.

Preliminary studies indicate that this compound interacts with specific molecular targets, potentially altering their activity. The presence of dimethylamino groups is associated with neuropharmacological effects, including:

- Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines, particularly pancreatic cancer (Panc-1) and triple-negative breast cancer (MDA-MB-231). In vitro assays demonstrated that at concentrations of 1 and 2 μM, the compound significantly disrupted colony formation in these cell lines .

Anticancer Activity

Research highlighted the following findings regarding the anticancer potential of the compound:

- Cell Viability : The compound exhibited a dose-dependent reduction in cell viability in both Panc-1 and MDA-MB-231 cells. Specifically, it completely inhibited colony formation in MDA-MB-231 cells at 1 and 2 μM concentrations .

- Mechanism Studies : Further investigation into the mechanism revealed that the compound may induce apoptosis in cancer cells, as indicated by increased markers of programmed cell death.

| Cell Line | Concentration (μM) | Effect on Colony Formation |

|---|---|---|

| Panc-1 | 1 | Moderate disruption |

| Panc-1 | 2 | Significant disruption |

| MDA-MB-231 | 1 | Complete inhibition |

| MDA-MB-231 | 2 | Complete inhibition |

Other Biological Activities

In addition to its anticancer properties, this compound has been studied for other biological activities:

- Neuropharmacology : Compounds with similar structural motifs have been evaluated for their effects on treating conditions such as depression and nausea. The dimethylaminophenyl groups are believed to play a significant role in these therapeutic effects.

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into structure-activity relationships:

- Study on Dimethylaminophenyl Derivatives :

-

Comparative Analysis :

- A comparative analysis of similar oxalamide compounds indicated that variations in substituents greatly influenced their biological activity, underscoring the importance of chemical structure in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs identified in the evidence include:

Key Observations:

- Polarity and Solubility: The target compound’s dual dimethylamino groups likely enhance water solubility compared to analogs like alachlor (chloroacetamide) or dimethoxybenzyl derivatives .

- Methoxy groups in FAO/WHO No. 2225 correlate with flavoring agent metabolism, indicating possible hepatic processing routes for the target compound .

- Synthetic Complexity : The target compound’s branched ethyl linker may complicate synthesis compared to linear analogs like FFDc 4231, which are synthesized via straightforward amidation .

Pharmacokinetic and Metabolic Considerations

- Metabolism: Oxalamides with methoxy groups (e.g., FAO/WHO No. 2225) undergo demethylation and glucuronidation . The target compound’s dimethylamino groups may undergo N-demethylation, producing reactive intermediates.

- Toxicity: Alachlor’s chloroacetamide moiety is associated with carcinogenicity, while dimethylamino groups in kinase inhibitors () require careful toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.